molecular formula C12H16N2O2S2 B14715471 [2-(dimethylcarbamothioylsulfanylmethyl)phenyl] N-methylcarbamate CAS No. 22134-62-9

[2-(dimethylcarbamothioylsulfanylmethyl)phenyl] N-methylcarbamate

Cat. No.: B14715471
CAS No.: 22134-62-9
M. Wt: 284.4 g/mol
InChI Key: MXMUABYPVRCDLB-UHFFFAOYSA-N
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Description

[2-(dimethylcarbamothioylsulfanylmethyl)phenyl] N-methylcarbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications, due to their versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(dimethylcarbamothioylsulfanylmethyl)phenyl] N-methylcarbamate typically involves the reaction of a phenyl derivative with dimethylcarbamothioyl chloride and N-methylcarbamate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound often employs a one-pot synthesis method, which involves the reaction of carbonylimidazolide in water with a nucleophile. This method is efficient and does not require an inert atmosphere, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

[2-(dimethylcarbamothioylsulfanylmethyl)phenyl] N-methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted carbamates .

Scientific Research Applications

Mechanism of Action

The mechanism of action of [2-(dimethylcarbamothioylsulfanylmethyl)phenyl] N-methylcarbamate involves the inhibition of cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system. By inhibiting these enzymes, the compound disrupts nerve signal transmission, leading to its pesticidal and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(dimethylcarbamothioylsulfanylmethyl)phenyl] N-methylcarbamate is unique due to its complex structure, which imparts specific chemical properties that make it suitable for specialized applications in organic synthesis, medicine, and industry. Its ability to act as a photoremovable protecting group and its promising antifungal activity further distinguish it from simpler carbamates .

Properties

CAS No.

22134-62-9

Molecular Formula

C12H16N2O2S2

Molecular Weight

284.4 g/mol

IUPAC Name

[2-(dimethylcarbamothioylsulfanylmethyl)phenyl] N-methylcarbamate

InChI

InChI=1S/C12H16N2O2S2/c1-13-11(15)16-10-7-5-4-6-9(10)8-18-12(17)14(2)3/h4-7H,8H2,1-3H3,(H,13,15)

InChI Key

MXMUABYPVRCDLB-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1=CC=CC=C1CSC(=S)N(C)C

Origin of Product

United States

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